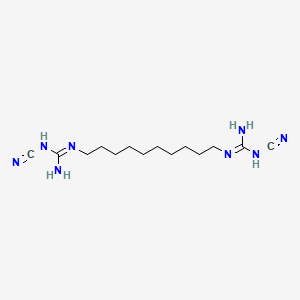
N'',N'''-Decane-1,10-diylbis(N-cyanoguanidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) is a chemical compound with the molecular formula C14H28N6 It is characterized by the presence of two cyanoguanidine groups connected by a decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) typically involves the reaction of decane-1,10-diamine with cyanoguanidine under specific conditions. One common method involves dissolving decane-1,10-diamine in ethanol and adding cyanoguanidine to the solution. The mixture is then heated under reflux for several hours to facilitate the reaction. After cooling, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanoguanidine groups to other functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) involves its interaction with specific molecular targets and pathways. The cyanoguanidine groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N’‘,N’‘’-Decane-1,10-diylbis(N-methylcyanoguanidine)
- N’‘,N’‘’-Decane-1,10-diylbis(N-ethylcyanoguanidine)
Uniqueness
N’‘,N’‘’-Decane-1,10-diylbis(N-cyanoguanidine) is unique due to its specific structure and the presence of two cyanoguanidine groups connected by a decane chain. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Número CAS |
42866-00-2 |
|---|---|
Fórmula molecular |
C14H26N8 |
Peso molecular |
306.41 g/mol |
Nombre IUPAC |
2-[10-[[amino-(cyanoamino)methylidene]amino]decyl]-1-cyanoguanidine |
InChI |
InChI=1S/C14H26N8/c15-11-21-13(17)19-9-7-5-3-1-2-4-6-8-10-20-14(18)22-12-16/h1-10H2,(H3,17,19,21)(H3,18,20,22) |
Clave InChI |
YDQRKBGPNUXETM-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCN=C(N)NC#N)CCCCN=C(N)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)

![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)
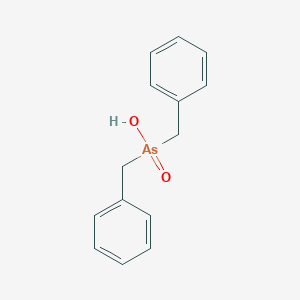

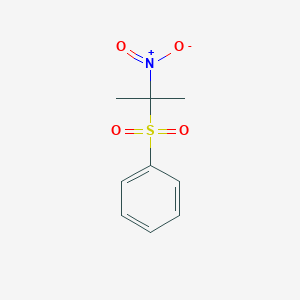
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
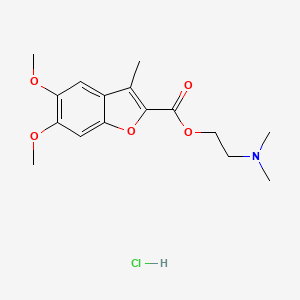

![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)

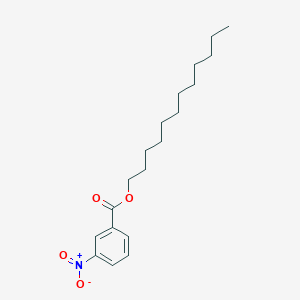
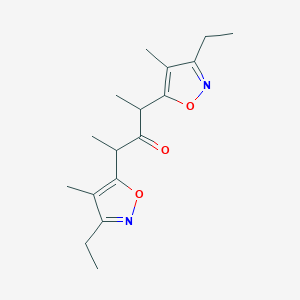
![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
